molecular formula C21H17F3N4O4S2 B2897962 Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-25-3

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2897962
CAS No.: 392293-25-3
M. Wt: 510.51
InChI Key: OYAPDQNVROVUIX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17F3N4O4S2 and its molecular weight is 510.51. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The presence of a trifluoromethyl group attached to a benzamido moiety suggests that it may interact with its targets through hydrogen bonding

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme, suggesting potential antiviral activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic pathways remain unknown. Further pharmacokinetic studies are needed to understand how this compound is processed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The potential inhibition of the reverse transcriptase enzyme suggests it may have antiviral effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-6-8-15(9-7-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)13-4-3-5-14(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAPDQNVROVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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